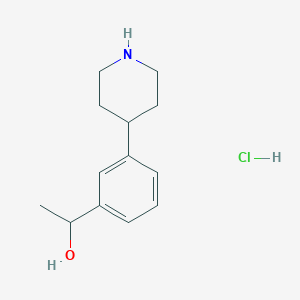

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . This compound is known for its role as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . It is a 4-aryl piperidine that has gained attention in the field of medicinal chemistry due to its unique properties and applications.

Métodos De Preparación

The synthesis of 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride involves several steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of 3-(Piperidin-4-yl)phenyl ethanone.

Reduction: The ethanone is then reduced to 1-(3-(Piperidin-4-yl)phenyl)ethanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid (HCl).

Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.

Análisis De Reacciones Químicas

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further reduce the compound to its corresponding alcohols or amines using reducing agents like NaBH4 or LiAlH4.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride has a wide range of scientific research applications:

Biology: The compound is utilized in the study of protein degradation pathways and the development of targeted therapies.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride involves its role as a linker in PROTAC® molecules. PROTAC®s are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s semi-flexible nature allows for optimal orientation and interaction between the target protein and the E3 ligase, enhancing the efficiency of protein degradation .

Comparación Con Compuestos Similares

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride can be compared with other similar compounds, such as:

2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride: Another 4-aryl piperidine used in PROTAC® development.

1-(3-(Piperidin-4-yl)phenyl)ethan-1-amine hydrochloride: A related compound with an amine group instead of a hydroxyl group, used in similar applications.

The uniqueness of this compound lies in its specific structural features that provide a balance between flexibility and rigidity, making it an ideal linker for targeted protein degradation .

Actividad Biológica

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride, also known by its CAS number 2256054-71-2, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial, antifungal, and neuropharmacological effects, supported by various studies and case analyses.

The chemical formula of this compound is C₁₃H₁₉NO·ClH. It is typically stored in a refrigerator to maintain stability. The compound features a piperidine ring, which is known for its diverse biological activities.

Antibacterial Activity

Several studies have investigated the antibacterial properties of piperidine derivatives, including this compound.

Research Findings

-

In Vitro Studies :

- A study demonstrated that related piperidine compounds showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 μg/mL .

- The specific compound was not directly tested in these studies but is part of a broader class of piperidine derivatives that exhibited promising results against various bacterial strains.

- Table of Antibacterial Activity :

| Compound Name | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2,6-Dipiperidino-1,4-dibromobenzene | Staphylococcus aureus | 32 |

| 2,4,6-Tripyrrolidinochlorobenzene | Escherichia coli | 64 |

| This compound | Not directly tested | N/A |

Antifungal Activity

The antifungal potential of piperidine derivatives has also been explored.

Findings

- Compounds similar to this compound have shown activity against Candida albicans, with MIC values indicating effective inhibition at concentrations ranging from 3.125 to 100 mg/mL .

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors has been a focal point in research.

Case Studies

- Histamine H3 Receptor Antagonism :

- Table of Neuropharmacological Activity :

| Compound Name | Receptor Type | Affinity (pKi) |

|---|---|---|

| Piperidine Derivative A | H3 Receptor | 7.9 |

| Piperidine Derivative B | H3 Receptor | 7.6 |

| This compound | Not directly tested | N/A |

Toxicity and Safety Profile

According to safety data sheets, while the compound may cause eye irritation upon contact, there is no evidence suggesting chronic toxicity or endocrine disruption from standard exposure levels .

Propiedades

IUPAC Name |

1-(3-piperidin-4-ylphenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(15)12-3-2-4-13(9-12)11-5-7-14-8-6-11;/h2-4,9-11,14-15H,5-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNOPHUEUDRTKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2CCNCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.